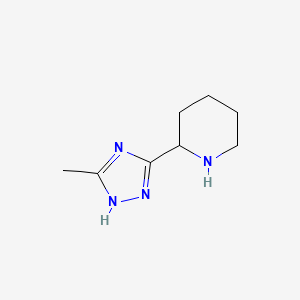

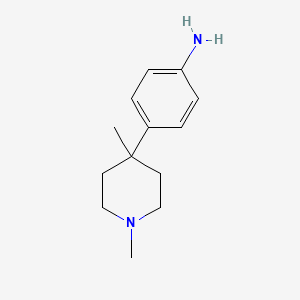

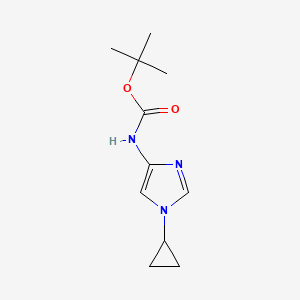

N-cyclobutyl-3-ethylaniline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Structure and Synthesis

Compounds containing cyclobutyl rings, such as 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, have been synthesized and characterized to explore their molecular structures and electronic properties. These studies, involving FT-IR spectroscopy and X-ray diffraction, help in understanding the fundamental aspects of cyclobutyl-containing molecules, potentially including N-cyclobutyl-3-ethylaniline (Betul Acar et al., 2017).

Stereoselective Catalysis

Research on the stereoselective hydrogenation of chiral cyclobutyl dehydro-amino acid derivatives highlights the importance of catalysts in achieving high stereoselectivity. This process is crucial for producing saturated amino acids, which are valuable in various chemical syntheses. Such studies can inform the development of methods to manipulate this compound and similar compounds (G. P. Aguado et al., 2001).

Antifungal and Antibacterial Applications

The investigation of volatile organic compounds (VOCs) produced by endophytic bacteria, including compounds structurally similar to this compound, has demonstrated their potential in controlling phytopathogenic fungal strains. This suggests a bioprotective effect against postharvest diseases, pointing to applications in agriculture and food preservation (M. Chaouachi et al., 2022).

Material Science and Corrosion Protection

Poly(o-ethylaniline) coatings, which share a functional group with this compound, have been developed for the corrosion protection of metals. These electrochemically synthesized coatings on stainless steel demonstrate the potential of aniline derivatives in creating materials resistant to corrosion, suggesting possible applications for this compound in protective coatings (S. Chaudhari et al., 2007).

Synthetic Chemistry and Drug Design

Compounds with cyclobutyl fragments have become increasingly significant in drug design due to their unique structural properties. Research into cyclobutyl-containing drugs across various therapeutic fields, including cancer and antiviral treatments, provides a framework for understanding how this compound might be utilized in medicinal chemistry (Shuang Ren et al., 2022).

Orientations Futures

Cyclobutanes, which include compounds like N-cyclobutyl-3-ethylaniline, are increasingly used in medicinal chemistry in the search for relevant biological properties . Improved synthetic methods and commercial availability now allow for more facile incorporation of this structural motif in small-molecule drug candidates . This suggests a promising future direction for the study and application of this compound and related compounds.

Propriétés

IUPAC Name |

N-cyclobutyl-3-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-5-3-8-12(9-10)13-11-6-4-7-11/h3,5,8-9,11,13H,2,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCSLFIFFCLKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

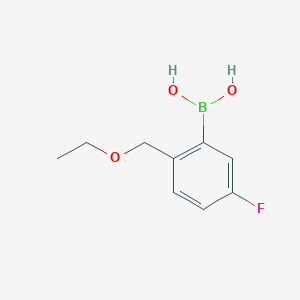

![[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid](/img/structure/B1398900.png)

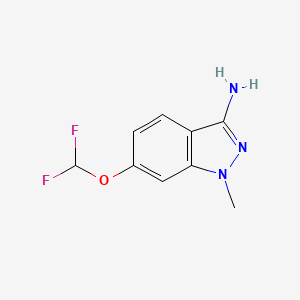

![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)